molecular formula C4HCl2FN2 B2889198 4,6-Dichloro-2-fluoropyrimidine CAS No. 3824-45-1

4,6-Dichloro-2-fluoropyrimidine

Cat. No. B2889198
CAS RN: 3824-45-1
M. Wt: 166.96
InChI Key: CDAHLYYMEOOLNZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoropyrimidine is a chemical compound with the molecular formula C4HCl2FN2 . It is a solid substance under normal conditions . It is used as an intermediate for pharmaceuticals .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-fluoropyrimidine has been described in several studies . For instance, 2- and 4-substituted 5-fluoropyrimidines were synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-fluoropyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with chlorine atoms at positions 4 and 6, and a fluorine atom at position 2 .


Chemical Reactions Analysis

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases anilines and secondary aliphatic amines selectively displace the chloride group .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-fluoropyrimidine has a molecular weight of 166.97 . It has a density of 1.6±0.1 g/cm3, a boiling point of 281.8±43.0 °C at 760 mmHg, and a flash point of 124.3±28.2 °C . It has a molar refractivity of 32.2±0.3 cm3 .

Safety and Hazards

4,6-Dichloro-2-fluoropyrimidine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A novel process for preparing 4,6-Dichloro-2-fluoropyrimidine has been patented, indicating ongoing interest in improving the synthesis of this compound .

properties

IUPAC Name

4,6-dichloro-2-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHLYYMEOOLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-fluoropyrimidine

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